![molecular formula C10H11N3O3S B3729059 methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B3729059.png)
methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate
Overview
Description
Methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate, also known as MECTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MECTA belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate is not fully understood. However, it has been suggested that methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate may inhibit the activity of certain enzymes involved in inflammation and cancer growth. methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate may also interfere with the replication of certain viruses.
Biochemical and Physiological Effects:
methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has been shown to have biochemical and physiological effects in animal models. It has been shown to reduce inflammation and inhibit the growth of cancer cells. methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has also been shown to have antiviral effects, reducing the replication of certain viruses.
Advantages and Limitations for Lab Experiments
Methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic applications in scientific research. However, the limited availability of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate may be a limitation for some experiments. The yield of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate varies depending on the method used, and the synthesis of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate can be time-consuming.
Future Directions
There are several future directions for the study of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and viral infections. Another direction is to explore the mechanism of action of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate in more detail. Additionally, further research is needed to optimize the synthesis of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate and increase its availability for lab experiments.
Conclusion:
In conclusion, methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has been synthesized using various methods and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Although the mechanism of action of methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate is not fully understood, it has been suggested that methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate may inhibit the activity of certain enzymes involved in inflammation and cancer growth and interfere with the replication of certain viruses. methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
Methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of viral infections, such as hepatitis C.
properties
IUPAC Name |
methyl 2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-3-7-6(4-11)9(15)13-10(12-7)17-5-8(14)16-2/h3,5H2,1-2H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHWVQUNPOSPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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